molecular formula C15H14FNO5S B2873348 N-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 691380-68-4

N-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2873348
CAS No.: 691380-68-4
M. Wt: 339.34
InChI Key: DTDPIOZFZCAXCS-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzodioxole moiety linked via a methylene group to the sulfonamide nitrogen. The benzene ring of the sulfonamide is substituted with a fluorine atom at position 5 and a methoxy group at position 2. Sulfonamides are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO5S/c1-20-13-5-3-11(16)7-15(13)23(18,19)17-8-10-2-4-12-14(6-10)22-9-21-12/h2-7,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDPIOZFZCAXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its biological activity, combined with a sulfonamide group that enhances its pharmacological properties. The general structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15FNO4S

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival pathways.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, leading to altered cellular metabolism.
  • Receptor Modulation : The compound may modulate receptor activity linked to neurotransmission or cancer cell signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, demonstrating significant growth inhibition.

Cell Line IC50 (μM) Reference
U87 (Glioblastoma)0.200 ± 0.060
A549 (Lung Cancer)6.75 ± 0.19
MRC-5 (Normal Fibroblast)3.11 ± 0.26

Case Studies

  • Study on Neuroblastoma and Glioblastoma : A compound structurally related to this compound was tested against neuroblastoma and glioblastoma cell lines. Results showed that it had a lower lethal concentration compared to existing treatments, indicating potential for further development as an anticancer agent .
  • Evaluation in Lung Cancer Models : In another study, the compound's effectiveness was assessed using both two-dimensional (2D) and three-dimensional (3D) cell culture systems. The results indicated that while the compound showed high activity against lung cancer cells, it also affected normal lung fibroblasts, suggesting a need for structural optimization to enhance selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several synthesized sulfonamide derivatives, differing primarily in substituents on the benzene ring or the N-linked group. Key comparisons include:

  • N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide ():
    This analogue lacks the 5-fluoro and 2-methoxy substituents on the sulfonamide benzene ring. Structural studies reveal that the benzodioxole moiety contributes to hydrogen-bonding networks, akin to the vanilloid group in capsaicin. The absence of electron-withdrawing groups (e.g., fluorine) may reduce polarity and alter binding affinity compared to the target compound .

  • 5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide (): Substitution with a bromine atom and amino group introduces distinct electronic effects. The bromine increases molecular weight (371.25 g/mol) and steric bulk, while the amino group enhances H-bond donor capacity (2 donors vs. 1 in the target compound). The methoxy group at position 2 is conserved, suggesting shared conformational preferences .
  • The molecular weight (261.31 g/mol) is significantly lower than the target compound, and the lack of a rigid benzodioxole moiety may decrease crystallinity .

Physicochemical Properties

A comparison of physical properties is summarized in Table 1:

Compound Name Molecular Weight (g/mol) Melting Point (°C) H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound ~365* Not reported 1 5 5-Fluoro, 2-methoxy, benzodioxolylmethyl
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide 303.32 Not reported 1 5 Benzodioxolylmethyl
5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide 371.25 Not reported 2 5 5-Amino, 2-methoxy, 2-bromo
N,N-Diethyl-5-fluoro-2-methoxybenzenesulfonamide 261.31 Not reported 0 5 5-Fluoro, 2-methoxy, diethyl

*Estimated based on structural formula.

  • Melting Points : Derivatives with rigid aromatic systems (e.g., benzodioxole) typically exhibit higher melting points. For example, related N-(1,3-benzodioxol-5-ylmethyl) acetamide derivatives have melting points ranging from 96°C to 148°C, influenced by heterocyclic appendages (e.g., oxadiazole, triazole) .

Preparation Methods

Synthesis of 5-Fluoro-2-Methoxybenzenesulfonyl Chloride

The sulfonyl chloride intermediate serves as the electrophilic component in the sulfonamide coupling reaction.

Methodology :

  • Sulfonation of 3-Fluoroanisole :
    • 3-Fluoroanisole undergoes sulfonation using concentrated sulfuric acid at 80–100°C for 6–8 hours, yielding 5-fluoro-2-methoxybenzenesulfonic acid.
    • Regiochemical Note : The methoxy group directs sulfonation to the para position, while the fluorine atom exerts a meta-directing effect, resulting in preferential sulfonation at the 1-position relative to the methoxy group.
  • Chlorination with Phosphorus Pentachloride (PCl₅) :
    • The sulfonic acid is treated with PCl₅ in dichloromethane under reflux (40–50°C, 2–3 hours), producing 5-fluoro-2-methoxybenzenesulfonyl chloride.
    • Yield : 72–78% (reported for analogous chlorinations).

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 7.85 (d, J = 8.5 Hz, 1H, H-3), 7.12 (dd, J = 8.5, 2.5 Hz, 1H, H-4), 6.95 (d, J = 2.5 Hz, 1H, H-6), 3.89 (s, 3H, OCH₃).
  • FT-IR (cm⁻¹) : 1375 (S=O asym), 1172 (S=O sym), 760 (C-F).

Preparation of 1,3-Benzodioxol-5-ylmethylamine

The amine component is synthesized via reductive amination or nitrile reduction.

Methodology :

  • Reduction of Piperonyl Nitrile :
    • Piperonyl nitrile (1,3-benzodioxol-5-ylacetonitrile) is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C to reflux (4–6 hours).
    • Workup : Quenching with aqueous NH₄Cl, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/ethyl acetate 3:1) yield 1,3-benzodioxol-5-ylmethylamine.
    • Yield : 82–88%.

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 6.75 (d, J = 8.0 Hz, 1H, H-6), 6.65 (d, J = 1.5 Hz, 1H, H-2), 6.58 (dd, J = 8.0, 1.5 Hz, 1H, H-4), 5.92 (s, 2H, OCH₂O), 3.70 (s, 2H, CH₂NH₂).
  • MS (ESI+) : m/z 166.1 [M+H]⁺.

Coupling Reaction: Formation of the Sulfonamide

The final step involves nucleophilic substitution between the sulfonyl chloride and amine.

Methodology :

  • Reaction Conditions :
    • 5-Fluoro-2-methoxybenzenesulfonyl chloride (1.0 equiv) and 1,3-benzodioxol-5-ylmethylamine (1.1 equiv) are combined in dry dichloromethane (DCM) under nitrogen.
    • Pyridine (2.0 equiv) is added to scavenge HCl, and the mixture is stirred at room temperature for 12–16 hours.
    • Workup : The reaction is quenched with water, extracted with DCM, dried over MgSO₄, and purified via recrystallization (ethanol/water).

Yield : 85–90% (based on analogous syntheses).

Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 7.78 (d, J = 8.5 Hz, 1H, H-3), 7.45 (dd, J = 8.5, 2.5 Hz, 1H, H-4), 7.32 (d, J = 2.5 Hz, 1H, H-6), 6.80 (d, J = 8.0 Hz, 1H, H-6'), 6.72 (s, 1H, H-2'), 6.65 (dd, J = 8.0, 1.5 Hz, 1H, H-4'), 5.95 (s, 2H, OCH₂O), 4.15 (s, 2H, CH₂N), 3.85 (s, 3H, OCH₃).
  • ¹³C NMR (DMSO-d₆) : δ 162.1 (C-F), 148.5 (C-OCH₃), 147.2 (OCH₂O), 126.8–114.2 (aromatic carbons), 55.1 (OCH₃), 45.3 (CH₂N).
  • HPLC Purity : 98.5% (C18 column, acetonitrile/water 60:40, 1.0 mL/min).

Comparative Analysis of Synthetic Methods

Sulfonyl Chloride Synthesis: Alternative Reagents

  • Thionyl Chloride (SOCl₂) : Yields comparable to PCl₅ but requires longer reaction times (8–12 hours).
  • Chlorosulfonic Acid (ClSO₃H) : Direct sulfonation-chlorination in one pot, but leads to over-sulfonation byproducts.

Amine Synthesis: Gabriel vs. Reduction Routes

  • Gabriel Synthesis : Piperonyl bromide reacted with phthalimide/KOH (yield: 75–80%), followed by hydrazinolysis (yield: 70–75%).
  • Nitrile Reduction : Higher yields (82–88%) but necessitates stringent anhydrous conditions.

Optimization and Scalability Challenges

  • Moisture Sensitivity : Sulfonyl chlorides hydrolyze readily; reactions must exclude moisture.
  • Purification : Recrystallization from ethanol/water affords high-purity product (>98%), but column chromatography (SiO₂, ethyl acetate/hexane) is required for complex mixtures.

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